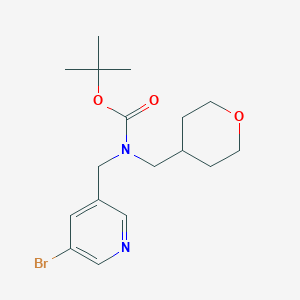

tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Description

This carbamate derivative features a tert-butyl carbamate group linked to a 5-bromopyridin-3-ylmethyl moiety and a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₁₇H₂₄BrN₂O₃ (inferred from analogs in –10), with a molecular weight of approximately 397.3 g/mol. The bromopyridine group enhances reactivity in cross-coupling reactions, while the tetrahydro-2H-pyran (THP) moiety improves solubility and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(oxan-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20(11-13-4-6-22-7-5-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQCATUJTVXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCOCC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. This is followed by the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate. The final step involves the attachment of the tetrahydropyran ring via a suitable coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromo group can be oxidized to form a bromine oxide or other oxidized derivatives.

Reduction: : The bromo group can be reduced to form a bromide ion or other reduced derivatives.

Substitution: : The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Bromide ion derivatives.

Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, structure-based design approaches have been employed to develop potent inhibitors targeting farnesyltransferase, a key enzyme in cancer cell proliferation .

-

Neuroprotective Effects

- Research has shown that derivatives of carbamate compounds can have neuroprotective effects against neurodegenerative diseases. For example, studies on related compounds demonstrated their ability to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease .

-

Antimicrobial Properties

- Some pyridine-based compounds have demonstrated antimicrobial activity against various pathogens. The incorporation of the bromine atom in the pyridine ring can enhance the biological activity of the compound, making it a candidate for further investigation as an antimicrobial agent.

-

Inhibition of Farnesyltransferase

- A study published in ResearchGate highlighted the design of ethylenediamine-based inhibitors targeting human farnesyltransferase (hFTase). The study found that modifications to the pyridine ring significantly affected the inhibitory potency, suggesting that similar modifications in this compound could yield promising results against cancer cell lines .

- Neuroprotective Mechanisms

Mechanism of Action

The mechanism by which tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

tert-Butyl ((5-Bromopyridin-3-yl)methyl)(methyl)carbamate

- Molecular Formula : C₁₂H₁₇BrN₂O₂

- Molecular Weight : 301.19 g/mol

- Key Features : Replaces the THP group with a methyl group, reducing steric bulk but diminishing solubility. Used as a Suzuki coupling precursor due to the bromine atom .

tert-Butyl ((5-(4-Ethylpyridin-3-yl)furan-2-yl)methyl)carbamate

- Molecular Formula : C₁₈H₂₅N₂O₃ (estimated)

- Key Features : Substitutes bromopyridine with a furan-linked pyridine, altering electronic properties. The ethyl group on pyridine may enhance lipophilicity .

tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Variations in the Carbamate Substituents

tert-Butyl [1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate

- Molecular Formula : C₁₆H₃₀N₂O₃

- Molecular Weight : 298.42 g/mol

- Key Features : Incorporates a piperidine ring fused with THP, enhancing conformational rigidity. This structure is common in kinase inhibitors .

(R)-tert-Butyl (1-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidin-3-yl)carbamate

Physical Properties

Functional and Application-Based Differences

- Bromopyridine Derivatives : Preferred for cross-coupling (e.g., in API intermediates) due to bromine's reactivity .

- THP-Containing Compounds : Favored in CNS drugs for blood-brain barrier penetration .

- Furan-Pyridine Hybrids : Used in fluorescent probes or agrochemicals due to furan's electron-rich nature .

Biological Activity

tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₈BrN₂O₃

- Molecular Weight : 385.35 g/mol

- CAS Number : 2374758-11-7

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyridine with tetrahydro-2H-pyran derivatives in the presence of tert-butyl carbamate under controlled conditions. The process may include various steps such as protection/deprotection of functional groups and purification through column chromatography.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 2.50 to 20 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 2.50 | Antimicrobial |

| Compound B | 10.00 | Antimicrobial |

| tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.

- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Evidence points to the ability of these compounds to induce programmed cell death in cancer cells, which is crucial for their anticancer activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent research project tested various pyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that the brominated pyridine derivatives show enhanced activity compared to their non-brominated counterparts.

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with promising results suggesting further investigation into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.